

Spectroscopic Confirmation of Synthesized 2-Acetyl-5-methoxybenzofuran: A Comparative Guide

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Compound of Interest

Compound Name: 2-Acetyl-5-methoxybenzofuran

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data for the synthesized target compound, **2-acetyl-5-methoxybenzofuran**, alongside key isomeric and parent benzofuran analogues. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide offers a practical framework for the spectroscopic confirmation of **2-acetyl-5-methoxybenzofuran** and facilitates its differentiation from related structures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-acetyl-5-methoxybenzofuran** and selected alternative compounds to aid in its definitive identification.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , chemical shifts (δ) in ppm)

Proton Assignment	2-Acetyl-5-methoxybenzofuran	2-Acetylbenzofuran	2-Acetyl-7-methoxybenzofuran
H3	7.45 (s, 1H)	7.55 (s, 1H)	7.37 (s, 1H)
H4	7.42 (d, J=8.9 Hz, 1H)	7.69 (d, J=8.0 Hz, 1H)	7.29 (t, J=7.9 Hz, 1H)
H6	7.08 (dd, J=8.9, 2.5 Hz, 1H)	7.35 (t, J=7.4 Hz, 1H)	6.90 (d, J=7.7 Hz, 1H)
H7	7.04 (d, J=2.5 Hz, 1H)	7.52 (d, J=8.4 Hz, 1H)	-
-OCH ₃	3.86 (s, 3H)	-	3.98 (s, 3H)
-COCH ₃	2.59 (s, 3H)	2.60 (s, 3H)	2.58 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts (δ) in ppm)

Carbon Assignment	2-Acetyl-5-methoxybenzofuran	2-Acetylbenzofuran
C2	153.2	154.9
C3	116.5	112.1
C3a	128.0	128.9
C4	112.3	123.5
C5	156.4	124.5
C6	114.3	121.9
C7	102.0	111.8
C7a	149.8	155.6
-OCH ₃	55.8	-
-COCH ₃	26.5	26.4
C=O	188.5	188.9

Table 3: IR and Mass Spectrometry Data

Compound	Key IR Absorptions (cm ⁻¹)	Mass Spectrum (m/z)
2-Acetyl-5-methoxybenzofuran	Data not available	Data not available
2-Acetylbenzofuran	1670 (C=O), 1560, 1450 (aromatic C=C)	160 (M ⁺), 145, 117
2-Acetyl-7-methoxybenzofuran	Data not available	Data not available

Experimental Protocols

Detailed methodologies for the synthesis of the target compound and the acquisition of spectroscopic data are provided below to ensure reproducibility.

Synthesis of 2-Acetyl-5-methoxybenzofuran

A plausible synthetic route for **2-acetyl-5-methoxybenzofuran** can be adapted from established procedures for related benzofuran derivatives.

Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

This precursor can be synthesized via the Reimer-Tiemann reaction. In a flask equipped with a reflux condenser and a stirrer, 4-methoxyphenol is dissolved in ethanol. An aqueous solution of sodium hydroxide is added, and the mixture is heated. Chloroform is then added dropwise, and the reaction is refluxed for several hours. After cooling, the reaction mixture is acidified with hydrochloric acid and the product is extracted with an organic solvent. The solvent is evaporated to yield 2-hydroxy-5-methoxybenzaldehyde.

Step 2: Synthesis of 2-Acetyl-5-methoxybenzofuran

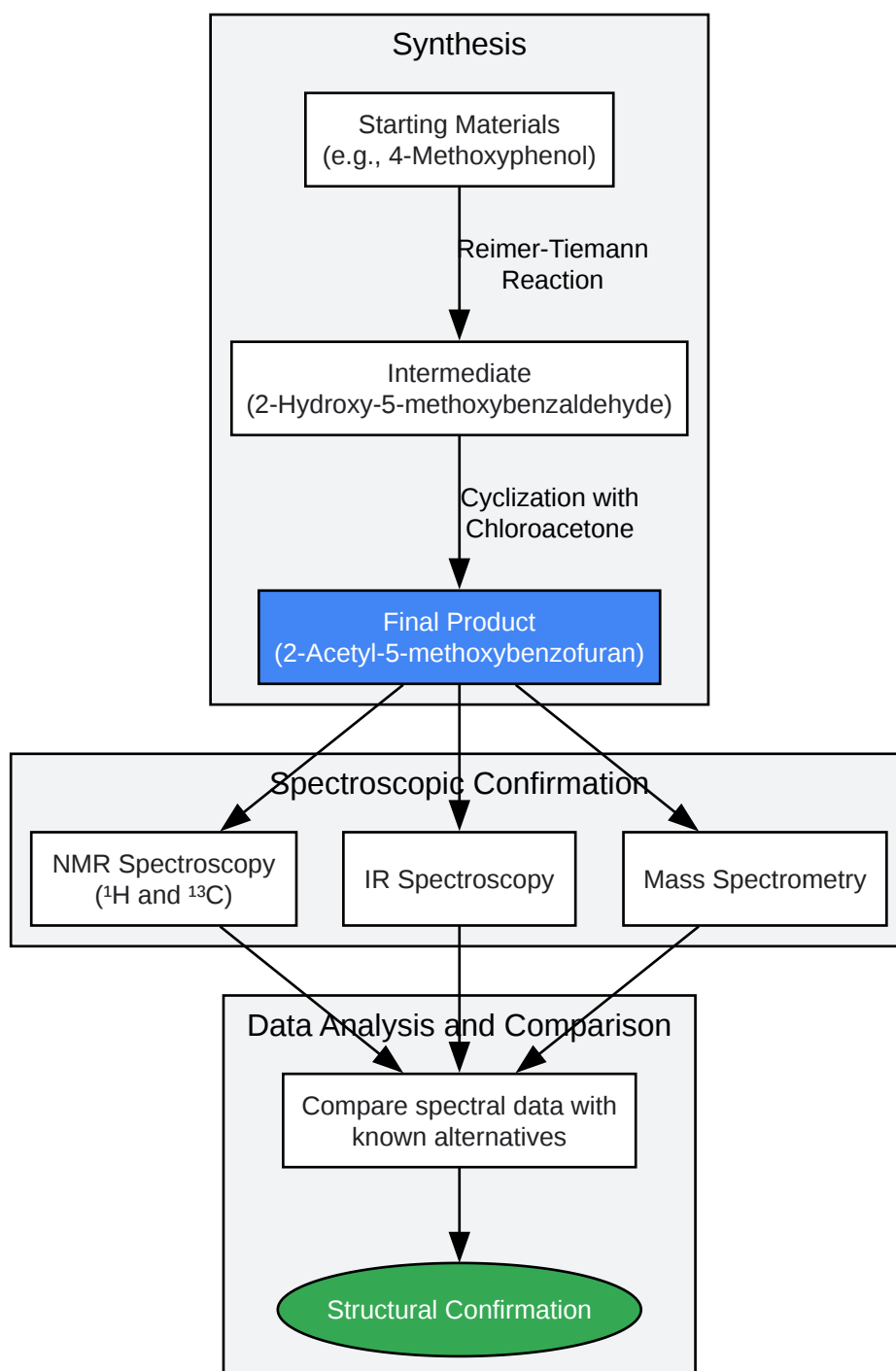
The synthesized 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent such as acetone. Anhydrous potassium carbonate (2 equivalents) and chloroacetone (1.2 equivalents) are added to the solution. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography. The inorganic salts are then filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford **2-acetyl-5-methoxybenzofuran**.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as KBr pellets or as a thin film on a salt plate.
- Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Workflow and Confirmation Logic

The synthesis and subsequent spectroscopic confirmation of **2-acetyl-5-methoxybenzofuran** follow a logical workflow. The initial synthesis provides the target molecule, which is then subjected to a battery of spectroscopic analyses. Each technique provides a unique piece of structural information, and the combination of these data allows for an unambiguous confirmation of the compound's identity.



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